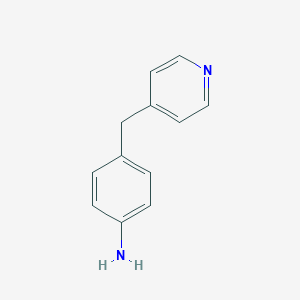

4-(4-Pyridylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXYYQHVDJMIFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308562 | |

| Record name | 4-(4-pyridylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27692-74-6 | |

| Record name | 27692-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-pyridylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Pyridylmethyl Aniline

Established Synthetic Routes to 4-(4-Pyridylmethyl)aniline

Reduction Reactions for Precursor Synthesis (e.g., nitrobenzylpyridine derivatives)

A common strategy for synthesizing this compound involves the reduction of a nitro-group-containing precursor. This typically starts with a compound like 4-(4-nitrobenzyl)pyridine, where the nitro group is subsequently reduced to an amine. Various reducing agents and conditions can be employed for this transformation.

For instance, the reduction of nitroarenes can be accomplished using silyl (B83357) hydrides like trichlorosilane (B8805176) in the presence of an organic base such as triethylamine (B128534) or diisopropylethylamine. google.com This method is effective for converting aromatic nitro compounds to their corresponding anilines. google.com Catalytic hydrogenation is another widely used method, often employing catalysts like palladium on carbon (Pd/C) in combination with a hydrogen source. scispace.com For example, a system of NaBH4 and 10% Pd/C in water has been used for the reduction of nitro compounds. scispace.com Additionally, metals in an acidic medium, such as tin (Sn) in hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride (NH4Cl), are classic reagents for this purpose. scispace.com The choice of reagent can be critical for achieving chemoselectivity when other functional groups are present in the molecule. scispace.com

A specific example involves the one-pot synthesis of dialkylaminomethylanilines from nitrobenzaldehydes. This process accomplishes both the reductive amination of the aldehyde group and the reduction of the nitro group in a single step, highlighting the efficiency of combining these reactions. arkat-usa.org

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

| Trichlorosilane / Organic Base | Varies | Effective for aromatic nitro compounds. google.com |

| Catalytic Hydrogenation (e.g., Pd/C) | Hydrogen source (e.g., H2, NaBH4) | Widely used and generally high yielding. scispace.com |

| Sn / HCl | Acidic medium | Classic and effective method. scispace.com |

| Zn / NH4Cl | Aqueous medium | A milder alternative to strong acid conditions. scispace.com |

Alkylation Reactions Involving Aniline (B41778) and Pyridinylmethyl Halides

The formation of the bond between the aniline and pyridylmethyl moieties can be achieved through alkylation reactions. Direct alkylation of aniline with a pyridinylmethyl halide is a potential route, though it can be challenging to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. vedantu.com The nucleophilic nitrogen of aniline attacks the alkyl halide, but this can occur multiple times, leading to overalkylation. vedantu.commasterorganicchemistry.com

To achieve selective mono-N-alkylation, alternative methods have been developed. One approach involves using dialkyl carbonates as alkylating agents in the presence of a catalyst like NaY faujasite, which can yield mono-N-alkyl anilines with high selectivity. unive.it Another strategy to control the reaction is to use a sterically hindered organic base, such as 2,6-lutidine, to neutralize the acid formed during the reaction, thus preventing the formation of amine salts and allowing the reaction to proceed to the desired stage. dtic.mil

While direct alkylation of the aniline nitrogen is one possibility, nuclear alkylation at the para position of aniline can also be achieved under specific conditions, for example, using an alkyl chloride and an aluminum halide catalyst. google.com However, for the synthesis of this compound, the more common approach involves forming the C-N bond directly.

Stepwise Reductive Processes from Imine Precursors

Reductive amination is a highly effective and controlled method for synthesizing secondary amines like this compound. masterorganicchemistry.com This process involves two main steps: the formation of an imine (or Schiff base) from the reaction of an amine with an aldehyde or ketone, followed by the reduction of the C=N double bond of the imine to a C-N single bond. arkat-usa.orgmasterorganicchemistry.com

For the synthesis of this compound, this would typically involve reacting 4-aminobenzaldehyde (B1209532) with a suitable pyridine-containing amine or, more commonly, reacting aniline with 4-pyridinecarboxaldehyde (B46228) to form an imine intermediate. This imine is then reduced in situ. A variety of reducing agents can be used for this step, with sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices. masterorganicchemistry.com NaBH3CN and NaBH(OAc)3 are often preferred as they are more selective for reducing the imine in the presence of the starting aldehyde. masterorganicchemistry.com

Biocatalytic methods using imine reductases (IREDs) have also emerged as a powerful tool for reductive amination, offering high selectivity and sustainability. nih.govwhiterose.ac.uk These enzymes can catalyze the asymmetric reduction of imines, which is particularly valuable for the synthesis of chiral amines. nih.govwhiterose.ac.uk

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

| Sodium Borohydride | NaBH4 | Can also reduce aldehydes and ketones. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH3CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | A good alternative to NaBH3CN, avoiding cyanide. masterorganicchemistry.com |

| Imine Reductases | IREDs | Biocatalysts offering high chemo- and stereoselectivity. nih.govwhiterose.ac.uk |

Novel Synthetic Approaches and Methodological Advancements

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is gaining traction as a green and efficient synthetic method. researchgate.netmdpi.com This solvent-free or low-solvent approach can lead to higher yields, reduced reaction times, and access to novel chemical structures. researchgate.netnih.gov Ball milling is a common technique where reactants are ground together, often with a catalyst, to promote the reaction. beilstein-journals.org

While specific examples for the direct mechanochemical synthesis of this compound are not prominently detailed in the provided search results, the principles of mechanochemistry have been successfully applied to reactions relevant to its synthesis. For example, mechanochemical methods have been used for C-N bond formation, such as the reaction between anilines and arylboronic acids, and for the synthesis of amides from aldehydes. beilstein-journals.org Given its success in polymer synthesis and the formation of various organic molecules, mechanochemistry presents a promising avenue for developing a more sustainable synthesis of this compound and its derivatives. researchgate.netmdpi.combeilstein-journals.org

Unprecedented Substitution Cascade Reactions for Derivative Formation

Cascade reactions, where a single reaction setup initiates a sequence of transformations to build complex molecules, offer significant advantages in terms of efficiency and atom economy. A notable example, while not producing this compound directly, demonstrates the potential for novel cascade reactions involving pyridyl and phenyl moieties.

In one reported instance, 4-methylpyridine, after deprotonation, acts as a nucleophile in a cascade substitution reaction with 4-fluorobenzonitrile. researchgate.net This leads to the formation of a complex triarylmethane structure, 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile, in a single step. researchgate.net This type of unexpected reactivity highlights the potential for discovering new synthetic pathways to complex molecules containing the pyridylmethylaniline scaffold. Such cascade reactions could potentially be adapted or discovered for the efficient construction of this compound derivatives.

Derivatization Strategies of the this compound Scaffold

The unique structure of this compound, featuring a primary aniline nitrogen, a phenyl ring, and a pyridine (B92270) ring, offers multiple sites for chemical modification. Researchers have developed strategies to selectively functionalize each of these components, enabling the synthesis of a diverse range of derivatives.

Modifications at the Aniline Nitrogen

The primary amino group on the aniline ring is a key site for derivatization, readily undergoing reactions to form imines, amides, and secondary amines.

One common strategy involves the condensation reaction with various aldehydes or ketones to form the corresponding imines, also known as Schiff bases. scielo.org.zanih.gov For instance, the reaction of an aniline with a pyridinecarboxaldehyde derivative, often catalyzed by a few drops of acetic acid under reflux, yields the imine product. nih.gov These imines can be subsequently reduced to form stable secondary amines. A typical method for this reduction uses sodium borohydride (NaBH₄), often on a solid support like neutral alumina, which can be performed efficiently via grinding (mechanochemistry). scielo.org.za

Another significant modification is the acylation of the aniline nitrogen to form amides. This is not only a method for derivatization but also a technique to modulate the reactivity of the aromatic ring. libretexts.org Acetylation, for example, can be achieved using reagents like acetic anhydride. libretexts.org Similarly, propionylation has been used to modify related anilido structures. nih.gov These reactions convert the strongly activating amino group into a less powerful, though still ortho-, para-directing, acetamido group. libretexts.org

Table 1: Examples of Derivatization Reactions at the Aniline Nitrogen

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Imine Formation | Aldehyde or Ketone, Acid catalyst (e.g., Acetic Acid), Reflux | Schiff Base (Imine) | nih.govresearchgate.net |

Substitutions on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino group. The -NH₂ group is a powerful ortho-, para-director. libretexts.orgbyjus.com Since the para-position is occupied by the pyridylmethyl group, electrophilic substitution is directed to the positions ortho to the amino group.

However, the high reactivity of the aniline ring presents challenges. Direct halogenation or nitration can be difficult to control, often leading to poly-substituted products or oxidative decomposition. libretexts.org For example, the bromination of aniline in a polar solvent like bromine water typically results in the formation of a 2,4,6-tribrominated product precipitate. byjus.com To achieve monosubstitution, milder conditions are required, such as using a nonpolar solvent at low temperatures. byjus.com

To circumvent these issues, the activating influence of the amino group can be attenuated by converting it into an amide via acetylation, as described previously. libretexts.org The resulting N-acetylated compound is less reactive, allowing for more controlled electrophilic substitution, after which the acetyl group can be hydrolyzed to restore the primary amine. libretexts.org

Table 2: Potential Electrophilic Substitutions on the Phenyl Ring

| Reaction Type | Reagent | Expected Position of Substitution | Reference |

|---|---|---|---|

| Halogenation | Br₂ in CHCl₃ (low temp) | Ortho to -NH₂ | byjus.com |

| Nitration | Dilute HNO₃ (low temp, on acetylated aniline) | Ortho to -NH₂ | libretexts.org |

Functionalization of the Pyridine Ring

The pyridine ring presents a different set of reactive properties compared to the aniline portion. The nitrogen atom in the pyridine ring makes it electron-deficient, which generally deactivates it towards electrophilic substitution but makes it susceptible to nucleophilic attack or metalation.

A notable strategy for functionalizing the pyridine ring at a position remote from the nitrogen atom involves direct C-H activation. nih.gov Recent methodologies have utilized strong, non-nucleophilic bases, such as n-butylsodium, to selectively deprotonate the C4-position of the pyridine ring. nih.govdigitellinc.com This process generates a 4-sodiopyridine intermediate, which can then react with various electrophiles. This method allows for the introduction of substituents at the C4 carbon, a position that is challenging to functionalize using traditional methods. nih.gov This protocol has been shown to be robust for the late-stage installation of 4-pyridyl fragments. nih.gov

Another approach to activate the pyridine ring is through N-oxidation to form a pyridine N-oxide. This modification alters the electronic properties of the ring, facilitating reactions like the Reissert-Henze reaction, which typically introduces substituents at the C2-position. nii.ac.jp

Table 3: Representative Functionalization Strategies for the Pyridine Ring

| Method | Reagents & Conditions | Site of Functionalization | Reference |

|---|

Incorporation into Complex Molecular Architectures (e.g., Oxindoles)

The this compound scaffold serves as a valuable building block for the synthesis of more complex, biologically relevant molecules like oxindoles. orgsyn.org The 3-substituted oxindole (B195798) core is a cornerstone of numerous natural products and bioactive compounds. orgsyn.org

A synthetic route to 3-substituted oxindoles utilizes anilide derivatives in a copper(II)-mediated cyclization process. orgsyn.org In this approach, this compound can first be N-acylated, for example with a malonyl chloride derivative, to form an N-anilide intermediate. This intermediate can then undergo an intramolecular cyclization to form an oxindole ring, with the 4-pyridylmethyl group positioned at the 3-position of the oxindole core. orgsyn.org This methodology is operationally straightforward and employs inexpensive reagents. orgsyn.org The synthesis of 3-(pyridylmethyl)-3-hydroxy-2-oxindole derivatives has also been reported, further demonstrating the utility of this building block in creating complex heterocyclic systems. researchgate.net

Table 4: Incorporation of the Scaffold into Oxindole Structures

| Target Structure | Synthetic Strategy | Key Intermediate | Reference |

|---|---|---|---|

| 3-(4-Pyridylmethyl)oxindole | Copper(II)-mediated anilide cyclization | N-acylated this compound | orgsyn.org |

| 3-(Pyridylmethyl)-3-hydroxy-2-oxindole | Addition to isatin (B1672199) or related precursors | This compound derivative | researchgate.net |

Structural Elucidation and Crystallographic Analysis of 4 4 Pyridylmethyl Aniline and Its Derivatives

Single-Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a primary method for determining the detailed atomic and molecular structure of crystalline materials. uhu-ciqso.es This technique provides data on unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of molecules. uhu-ciqso.es To be suitable for SC-XRD, a compound must be in the form of a single crystal, ideally with dimensions of at least 0.02 mm. uhu-ciqso.es The analysis of various derivatives of 4-(4-Pyridylmethyl)aniline using this method has revealed key structural features.

The conformation and geometry of molecules are critical to their function and interactions. In a derivative, N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate, the molecule lies on a twofold rotation axis that passes through the methylene (B1212753) bridge carbon atom. iucr.orgwho.int The phenyl and pyridine (B92270) rings are in a trans configuration with respect to the C=N bond, and the dihedral angle between these two rings is 7.21(3)°. iucr.org

In another derivative, 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, the benzothiazole (B30560) ring system is nearly coplanar with the adjacent benzene (B151609) ring, showing a dihedral angle of 7.22(1)°. iucr.orgnih.gov However, the pyridine ring is significantly twisted out of the plane of the benzene ring, with a dihedral angle of 80.89(1)°. iucr.orgnih.gov

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

|---|---|---|---|---|---|---|---|---|

| N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate | C25H20N4·4H2O | Monoclinic | C2/c | 17.7743(14) | 4.7309(4) | 28.478(2) | 99.69(1) | iucr.org |

| 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate | C19H15N3S·H2O | Triclinic | P-1 | 6.5042(3) | 11.5721(5) | 11.9415(5) | 103.599(1) | iucr.orgnih.gov |

The way molecules pack in a crystal is determined by a variety of non-covalent interactions. These interactions, although individually weak, collectively dictate the supramolecular architecture and the material's properties.

Hydrogen bonds are crucial in the crystal engineering of nitrogen-containing heterocyclic compounds. Pyridine derivatives, with their electron-donating and -withdrawing capabilities, are excellent candidates for forming hydrogen bonds. preprints.org

In the crystal structure of N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate, the molecules are interconnected through a network of hydrogen bonds involving water molecules. iucr.org Specifically, O–H⋯N, O–H⋯O, and C–H⋯O interactions are observed, where water molecules link to each other and to the pyridine nitrogen atoms. iucr.orgwho.int This creates an infinite puckered ladder of water molecules along the b-axis. iucr.org

For 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, the crystal structure is stabilized by intermolecular O–H⋯N hydrogen bonds. iucr.orgnih.gov An intramolecular N–H⋯O interaction is also present. iucr.orgnih.gov The interplay of these hydrogen bonds contributes to the formation of a three-dimensional network. iucr.orgnih.gov

The formation of supramolecular liquid crystals through hydrogen bonding between benzoic acids and pyridine derivatives highlights the importance of these interactions in designing new materials. preprints.org

Aromatic rings in adjacent molecules can interact through π–π stacking, which is a significant force in the assembly of conjugated organic molecules. researchgate.net These interactions are crucial for charge transport in organic electronic materials. researchgate.net

In the crystal packing of N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate, the molecular wings are nearly perpendicular to each other, allowing for efficient π-stacking where the exo surfaces of one molecule tuck into the endo surface of an adjacent molecule. iucr.org

C–H⋯π interactions are a type of weak hydrogen bond where a C-H bond acts as the hydrogen bond donor and a π-system acts as the acceptor. rsc.org These interactions play a significant role in determining molecular conformation and crystal packing. rsc.org

In the crystal structure of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, C–H⋯π interactions are present and contribute to the formation of the three-dimensional supramolecular network. iucr.orgnih.gov The stabilization energy from C–H⋯π interactions is primarily due to dispersion forces. rsc.org The importance of these interactions in supramolecular chemistry was first suggested based on crystallographic data of calix nih.govarene complexes. rsc.org

The combination of hydrogen bonding, π–π stacking, and C–H⋯π interactions leads to complex and often elegant supramolecular assemblies. These assemblies define the macroscopic properties of the crystalline material.

The crystal structure of N-[(E)-4-Pyridylmethylene]-4-[(E)-4-(4-pyridylmethyleneamino)benzyl]aniline tetrahydrate showcases a packing arrangement where molecules are organized by tucking their exo surfaces into the endo surfaces of adjacent molecules, facilitated by π-stacking. iucr.org The hydrogen-bonded water molecules form an infinite ladder structure that links to the terminal nitrogen atoms of the organic molecules. iucr.org

In the case of 4-(1,3-Benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline monohydrate, a combination of O–H⋯N hydrogen bonds, π–π stacking, and C–H⋯π interactions results in a three-dimensional network. iucr.orgnih.gov

The concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions, is useful for understanding and designing crystal structures. nih.gov For example, in aminophenol derivatives, the interplay between ⋯O—H⋯N—H⋯ hydrogen-bonding chains and other interactions like N—H⋯π dictates the final crystal packing. nih.gov The study of coordination polymers also reveals how ligands based on pyridine and aniline (B41778) derivatives can direct the assembly of one-dimensional chains into higher-dimensional supramolecular arrays through interactions like phenyl/perfluorophenyl stacking. oup.com

π–π Stacking Interactions

Solvent Inclusion and Hydration Effects on Crystal Structure

In the context of this compound and its derivatives, the presence of solvent molecules can be crucial. For instance, in the crystal structures of related coordination complexes, solvent molecules have been found to occupy voids within the crystal, sometimes forming distinct channels. mjcce.org.mk The nature and number of these included solvent molecules can be determined using techniques like the SQUEEZE procedure in PLATON, especially when the solvent is disordered. mjcce.org.mk

Hydration, the inclusion of water molecules, can also significantly impact the crystal structure. Studies on similar compounds have shown that dehydration can lead to a contraction of the unit cell and remodeling of the crystal structure, particularly at the crystal contacts and solvent-exposed residues. nih.gov This highlights the critical role of both solvent and water in the final crystallographic structure of compounds like this compound.

Powder X-Ray Diffraction for Polymorphism and Phase Analysis

Powder X-Ray Diffraction (PXRD) is a fundamental technique for identifying different crystalline forms (polymorphs) and confirming the phase purity of a material. rigaku.comamericanpharmaceuticalreview.com Each polymorph of a compound possesses a unique crystal structure, resulting in a distinct PXRD pattern. rigaku.com This allows for the identification and quantification of different polymorphic forms within a sample. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

For derivatives of this compound, PXRD is instrumental in confirming that the bulk material corresponds to the structure determined by single-crystal X-ray diffraction. ncl.ac.uk By comparing the experimental PXRD pattern of a synthesized powder with a pattern simulated from single-crystal data, the phase purity can be assessed. ncl.ac.uk Furthermore, PXRD can be used to monitor solid-state reactions and phase transformations that may occur during processing or storage. americanpharmaceuticalreview.com The technique is sensitive enough to detect trace amounts of polymorphic impurities, which is crucial in pharmaceutical applications where different polymorphs can have different physical properties. americanpharmaceuticalreview.comsci-hub.se

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Powder X-Ray Diffraction (PXRD) | Polymorphism and Phase Analysis | Each crystalline phase has a unique PXRD pattern, allowing for identification and quantification of polymorphs. It is used to confirm phase purity by comparing experimental patterns to simulated ones from single-crystal data. | rigaku.comamericanpharmaceuticalreview.comncl.ac.uk |

| PXRD with Variable Temperature | Monitoring Phase Changes | Allows for the in-situ monitoring of solid-state reactions and phase transformations upon heating or cooling. | americanpharmaceuticalreview.com |

| Quantitative PXRD | Impurity Detection | Modern systems can achieve detection limits below 0.1% for polymorphic impurities. | americanpharmaceuticalreview.comsci-hub.se |

Spectroscopic Characterization Techniques for Structural Confirmation

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent parts.

Key expected absorptions include:

N-H stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations of the N-H bonds. msu.edu

C-H stretching (aromatic): Absorptions for C-H stretching in the pyridine and benzene rings are expected just above 3000 cm⁻¹. libretexts.org

C-H stretching (aliphatic): The methylene bridge (-CH₂-) would show C-H stretching vibrations in the 3000-2850 cm⁻¹ region. libretexts.org

C=C and C=N stretching (aromatic): The in-ring carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. libretexts.org

N-H bending: The scissoring vibration of the -NH₂ group is expected around 1650-1550 cm⁻¹. msu.edu

C-N stretching: The stretching vibration of the aryl C-N bond is anticipated in the 1350-1200 cm⁻¹ range. msu.edu

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch (asymmetric and symmetric) | 3500-3300 | msu.edu |

| Aromatic C-H stretch | >3000 | libretexts.org |

| Aliphatic C-H stretch | 3000-2850 | libretexts.org |

| Aromatic C=C and C=N stretch | 1600-1450 | libretexts.org |

| N-H bend (scissoring) | 1650-1550 | msu.edu |

| Aryl C-N stretch | 1350-1200 | msu.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for the different types of protons.

The protons of the aniline ring would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

The protons of the pyridine ring would also appear as two doublets in the aromatic region.

A singlet for the two protons of the methylene bridge (-CH₂-) would be observed.

A broad singlet for the two protons of the amine group (-NH₂) would also be present. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments.

The spectrum would show distinct signals for each of the unique carbon atoms in the aniline and pyridine rings.

A signal for the methylene carbon would also be present. The chemical shifts of the aromatic carbons would be indicative of their substitution pattern and electronic environment. rsc.org

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | Aromatic region | d | Aniline ring protons | rsc.org |

| ¹H | Aromatic region | d | Pyridine ring protons | rsc.org |

| ¹H | ~3.9 | s | -CH₂- protons | rsc.org |

| ¹H | Broad | s | -NH₂ protons | rsc.org |

| ¹³C | Aromatic region | Aniline and Pyridine ring carbons | rsc.org | |

| ¹³C | ~40 | -CH₂- carbon | rsc.org |

Coordination Chemistry of 4 4 Pyridylmethyl Aniline As a Ligand

Design and Synthesis of Metal Complexes Featuring 4-(4-Pyridylmethyl)aniline Derivatives

The unique structural characteristics of this compound, possessing both a pyridyl nitrogen and an aniline (B41778) nitrogen, make it a compelling building block in the field of coordination chemistry. Its ability to act as a flexible, multimodal ligand allows for the creation of a diverse array of supramolecular structures. rsc.orgresearchgate.net

Ligand Design Principles for Multimodal Coordination

The fundamental design principle behind using this compound and its derivatives in coordination chemistry lies in its capacity for multimodal coordination. rsc.orgresearchgate.net The ligand contains two distinct nitrogen donor sites: the sp2-hybridized nitrogen of the pyridine (B92270) ring and the sp3-hybridized nitrogen of the aniline group. This duality allows for a variety of binding modes, which can be influenced by factors such as the specific metal ion, the counteranions present, and the solvent system used during crystallization. rsc.orgresearchgate.net

The flexibility of the methylene (B1212753) bridge connecting the pyridine and aniline moieties imparts a degree of conformational freedom, enabling the ligand to adopt different orientations to satisfy the geometric preferences of various metal centers. rsc.org This adaptability is a key factor in the formation of diverse structural topologies, including discrete complexes, dimers, and one-dimensional (1D) coordination polymers. rsc.orgresearchgate.net Furthermore, the aniline and pyridine rings can participate in non-covalent interactions, such as π-π stacking, which play a significant role in the stabilization and organization of the resulting crystal structures. researchgate.net

Synthesis of Transition Metal Complexes

A variety of transition metal complexes incorporating this compound and its derivatives have been successfully synthesized. The typical synthetic approach involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. mdpi.com The resulting complexes often exhibit different stoichiometries and coordination geometries depending on the metal and reaction conditions.

Zinc(II) Complexes: Zinc(II) complexes with derivatives of this compound have been synthesized and structurally characterized. For instance, complexes with 4-methoxy-N-(pyridin-2-ylmethyl)aniline have been prepared, demonstrating the coordination of both the pyridine and amine nitrogen atoms to the zinc center. researchgate.net In some cases, the aniline nitrogen may not coordinate, leading to the formation of eight-membered chelate rings. researchgate.net The geometry around the Zn(II) center in these complexes is often a distorted tetrahedral arrangement. nih.govfrontiersin.orgacs.org

Copper(II) Complexes: Copper(II) complexes of this compound derivatives have been shown to form various structures, including dimers and 1D coordination polymers. rsc.orgresearchgate.net The Cu(II) centers in these complexes can adopt different coordination geometries, such as square pyramidal. frontiersin.orgrsc.org The synthesis of a tetranuclear copper(II) complex with a related ligand, where an arsenate ion bridges four copper centers, highlights the potential for forming complex multinuclear assemblies. uni-giessen.de

Palladium(II) Complexes: Palladium(II) complexes containing this compound derivatives have been synthesized, typically resulting in square-planar geometries. researchgate.netacs.orgresearchgate.net X-ray crystal structures of complexes like [Pd(L)Cl2], where L is a 4-methoxy-N-(pyridin-2-ylmethyl)aniline derivative, confirm a distorted square planar coordination environment. researchgate.net These complexes are of interest for their potential catalytic applications. nih.govsemanticscholar.org

Cadmium(II) Complexes: Cadmium(II) has been shown to form coordination polymers with halo-substituted N-(pyridin-4-ylmethylene)aniline ligands. researchgate.netsemanticscholar.org The formation of monomeric versus dimeric Cd(II) complexes can be influenced by the substituent on the amine group. researchgate.net The geometry around the Cd(II) center can vary, with examples of five-coordinated trigonal bipyramidal structures in dimeric complexes. researchgate.net

Silver(I) Complexes: Silver(I) complexes with N-(pyridylmethylene)aniline ligands have been shown to form both discrete dimeric complexes and one-dimensional coordination polymers. researchgate.net The coordination geometry around the Ag(I) centers can range from T-shaped to tetrahedral and distorted trigonal bipyramidal, with the anion playing a significant role in the final structure. researchgate.net Studies have also explored the formation of supramolecular assemblies with Ag(I) and N-heterocyclic carbene ligands derived from pyridylmethyl precursors. rsc.org

Other Transition Metal Complexes (Mo, W, Fe, Hg(II)): The versatility of pyridinyl-aniline type ligands extends to other transition metals. For example, molybdenum has been incorporated into one-dimensional coordination polymers. researchgate.net While specific examples for tungsten and iron with this compound were not found in the provided context, the coordination chemistry of related pyridyl-amine ligands with these metals is well-established. cardiff.ac.uk Mercury(II) is known to form coordination polymers with related 4-halo-N-(pyridin-4-ylmethylene)aniline ligands. semanticscholar.org

Table 1: Synthesized Transition Metal Complexes with this compound and its Derivatives

| Metal Ion | Ligand Derivative | Observed Structures | Coordination Geometry |

|---|---|---|---|

| Zn(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Mononuclear | Distorted Tetrahedral |

| Cu(II) | N,N,4-tris(pyridin-2-ylmethyl)aniline | Dimers, 1D Polymers | Square Pyramidal |

| Pd(II) | 4-methoxy-N-(pyridin-2-ylmethyl)aniline | Mononuclear | Distorted Square Planar |

| Cd(II) | 4-halo-N-(pyridin-4-ylmethylene)aniline | 1D Polymers, Dimers | Trigonal Bipyramidal |

| Ag(I) | (E)-N-(pyrid-4-ylmethylene)aniline | Dimers, 1D Polymers | T-shaped, Tetrahedral |

| Mo | N,N-dimethyl-4-(pyridin-4-yldiazenyl)aniline | 1D Polymers | - |

| Hg(II) | 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline | 1D Polymers | - |

Structural Analysis of Coordination Compounds

The structural diversity of coordination compounds derived from this compound is a direct consequence of its flexible nature and the interplay of various factors during complex formation.

Coordination Modes and Geometries around Metal Centers

This compound and its derivatives exhibit a range of coordination modes. The most common is a bidentate chelation through the pyridyl and aniline nitrogen atoms, forming a stable six-membered ring with the metal center. researchgate.net However, monodentate coordination through only the more basic pyridyl nitrogen is also possible, leaving the aniline group available for further interactions or functionalization. researchgate.net

The geometry around the metal center is highly dependent on the metal ion's intrinsic properties and the steric and electronic effects of the ligand and any co-ligands or counteranions.

Tetrahedral: Commonly observed for d10 metal ions like Zn(II). researchgate.netfrontiersin.org

Square Planar: A characteristic geometry for d8 metal ions such as Pd(II). researchgate.net

Square Pyramidal: Found in some Cu(II) complexes. rsc.org

T-shaped and Trigonal Bipyramidal: Observed in Ag(I) complexes, showcasing the flexibility of the coordination sphere. researchgate.net

Influence of Metal Ions and Counteranions on Structural Construction

The identity of the metal ion is a primary determinant of the final structure. researchgate.net Different metal ions have distinct coordination number and geometry preferences, which the flexible this compound ligand can often accommodate.

Formation of Discrete Complexes, Dimers, and Coordination Polymers

The reaction of this compound derivatives with metal salts can lead to a variety of supramolecular architectures. rsc.orgresearchgate.net

Discrete Complexes: Mononuclear or dinuclear complexes are often formed when the coordination sphere of the metal is saturated by a small number of ligands and counteranions. researchgate.netresearchgate.net For instance, a mononuclear complex of Zn(II) with a derivative of 4-(4-pyridyldiazenyl)aniline has been reported. researchgate.net

Dimers: Dimeric structures can arise through bridging ligands or counteranions. rsc.orgresearchgate.net An example is a dimeric Ag(I) complex formed from (E)-2,6-diisopropyl-N-(pyrid-3-ylmethylene)aniline when crystallized from a specific solvent. researchgate.net

Coordination Polymers: When the ligand acts as a linker between metal centers, extended one-, two-, or three-dimensional networks known as coordination polymers can be formed. rsc.orgresearchgate.netresearchgate.net The formation of 1D chains is common with ligands of this type, where the metal-ligand units propagate in a linear fashion. researchgate.netresearchgate.net The structure of these polymers can be influenced by the specific metal, anion, and even the solvent used in their synthesis. rsc.orgnih.govmdpi.com

Photophysical Properties of Coordination Compounds

The photophysical properties of coordination compounds containing the this compound ligand, such as their interaction with light and subsequent emission or color changes, are of significant interest for applications in materials science. These properties are intrinsically linked to the electronic structure of the resulting metal complexes.

Luminescence and Emission Characteristics

While ferrocenyl-pyridine Schiff bases are noted for their potential in creating luminescent systems, specific emission data for complexes of this compound are not extensively detailed in the surveyed literature. scielo.org.za The development of luminescent materials often focuses on first-row transition metals, where properties like metal-to-ligand charge transfer (MLCT) and LMCT are crucial for applications in photoredox chemistry. acs.org

Solvatochromism in Solution

Solvatochromism describes the change in a substance's color—and more specifically, its absorption or emission spectra—in response to the polarity of the solvent. nih.gov This phenomenon provides insight into the electronic distribution of a molecule in its ground and excited states. rsc.org

Complexes derived from this compound exhibit notable solvatochromic behavior. scielo.org.za Studies on ferrocenyl-N-(pyridinylmethyl)anilines, including the 4-(4-pyridinylmethyl)aniline derivative, have shown visible solvatochromism when UV-Vis absorption is measured in solvents of varying polarity. scielo.org.za Specifically for the amine complexes, a red shift (bathochromic shift) is observed when the solvent is changed from polar to non-polar. scielo.org.za This indicates a change in the energy gap between the ground and excited states, influenced by the stabilizing effect of the solvent on the molecule's dipole moment. rsc.org In contrast, their Schiff base precursors exhibit a blue shift (hypsochromic shift) under similar conditions. scielo.org.za

Table 1: Solvatochromic Behavior of Ferrocenyl-N-(pyridinylmethyl)anilines

| Compound Type | Solvent Change | Observed Spectral Shift |

|---|---|---|

| Ferrocenyl-N-(pyridinylmethyl)anilines (Amines) | Polar to Non-polar | Red Shift (Bathochromic) |

| Ferrocenyl-N-(pyridinylmethylene)anilines (Schiff Bases) | Polar to Non-polar | Blue Shift (Hypsochromic) |

Data sourced from studies on ferrocene-containing derivatives of this compound. scielo.org.za

Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials interact with high-intensity light, like that from lasers, to produce light with altered properties, such as frequency. This is a key feature for applications in optoelectronics and telecommunications. nih.gov The NLO response in organic and coordination compounds often originates from the intramolecular charge transfer between electron-donating and electron-accepting parts of a molecule, facilitated by a π-conjugated system. nih.govmdpi.com

While ferrocenyl-pyridine Schiff bases, the precursors to ferrocenyl-N-(pyridinylmethyl)anilines, are recognized for their potential as NLO materials, specific NLO measurement data for coordination complexes of this compound are not prominently available in the reviewed literature. scielo.org.za The coordination of such ligands to metal centers can significantly enhance the quadratic hyperpolarizability (β), which is a measure of the second-order NLO response. mdpi.com

Electrochemical Behavior of Metal Complexes

The electrochemical properties of metal complexes, particularly their redox potentials and electron transfer capabilities, are fundamental to their application in catalysis, sensing, and molecular electronics.

Redox Potentials and Electron Transfer Processes

The redox behavior of complexes containing this compound is influenced by both the metal center and the ligand itself. In ferrocenyl derivatives, electrochemical studies reveal that the redox activity of the iron center is directly affected by the nature of the linkage to the pyridine ring. scielo.org.za

Electron transfer is a fundamental process in the reactivity of these complexes. It can occur through an inner-sphere mechanism, where a bridging ligand connects the oxidant and reductant, facilitating the transfer of an electron. mgcub.ac.in In many coordination compounds, the ligand is not merely a spectator but can actively participate in redox processes, a concept known as ligand redox-activity. frontiersin.orglehigh.edu This is particularly relevant for ligands that can stabilize radical anionic or cationic states.

Influence of Ligand Environment on Metal Center Redox Activity

The ligand environment exerts a profound influence on the redox potential and reactivity of the coordinated metal center. nih.govnih.gov For complexes involving derivatives of this compound, a clear distinction in redox behavior is observed between the amine ligand and its corresponding imine (Schiff base) precursor. scielo.org.za This demonstrates that even a small structural change in the ligand backbone—in this case, the reduction of a C=N bond to a C-N bond—can alter the electronic communication with the metal's d-orbitals and thus its redox properties.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ferrocenyl-N-(pyridinylmethyl)aniline |

| Ferrocenyl-N-(pyridinylmethylene)aniline |

| 4-Ferrocenyl-N-(pyridinyl-4-methyl)aniline |

| N,N-dimethy1-4-(pyridin-4-yldiazenyl) aniline |

Theoretical and Computational Studies on 4 4 Pyridylmethyl Aniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of molecules.

The electronic properties of 4-(4-pyridylmethyl)aniline and its derivatives can be understood by analyzing their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. numberanalytics.com The energy gap between HOMO and LUMO (E_LUMO - E_HOMO) is a crucial parameter that indicates the molecule's chemical reactivity and stability. numberanalytics.com

For aniline (B41778), the precursor to this family of compounds, the HOMO and LUMO are formed by a linear combination of the molecular orbitals of the benzene (B151609) ring and the lone pair orbital of the amine group. researchgate.net This interaction leads to a smaller HOMO-LUMO gap compared to benzene, indicating increased reactivity. researchgate.net In derivatives like N-(pyridin-4-ylmethyl)aniline, the electronic properties are further modulated by the pyridine (B92270) ring. nih.gov

Quantum chemical calculations have been performed on related structures, such as 4-amino-N,N-di-(2-pyridylmethyl)-aniline, to correlate electronic structure parameters with properties like corrosion inhibition. rsc.orgresearchgate.net These studies show that the distribution and energy of the FMOs are key to understanding the molecule's interaction with surfaces. rsc.org

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene | -7.07 | -0.46 | 6.61 |

| Aniline | - | - | 5.42 |

| p-Aminothiophenol (PATP) | - | - | 5.38 |

Several quantum chemical parameters are used to correlate the electronic structure with the reactivity and other properties of molecules. These include:

HOMO and LUMO energies: A higher HOMO energy indicates a better electron-donating ability, while a lower LUMO energy suggests a greater electron-accepting capacity. unesp.br

HOMO-LUMO gap (ΔE): A smaller energy gap implies higher reactivity. numberanalytics.com

Dipole moment (μ): This parameter provides information about the polarity of the molecule, which influences its solubility and interaction with polar surfaces.

Electron affinity (A): A = -E_LUMO

Ionization potential (I): I = -E_HOMO

These parameters have been successfully used to predict the behavior of related aniline and pyridine derivatives in various applications, including as corrosion inhibitors and in the design of new anticancer agents. nih.govrsc.org For instance, the electron-donating or -withdrawing nature of substituents on the pyridine or aniline rings can be quantified using Hammett parameters, which often show a strong correlation with the catalytic activity and other properties of the resulting complexes. acs.org

| Parameter | Significance |

|---|---|

| HOMO Energy | Electron donating ability |

| LUMO Energy | Electron accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Dipole Moment | Polarity and intermolecular interactions |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (like UV-Vis spectra). mdpi.com This method calculates the energies of electronic transitions between different molecular orbitals. mdpi.com

TD-DFT has been used to investigate the electronic transitions in various aromatic donor-acceptor systems, including aniline derivatives. nih.gov These calculations can help to understand the nature of the excited states, such as whether they involve local excitations or charge transfer between different parts of the molecule. For example, in a molecule like this compound, TD-DFT can predict transitions involving the aniline and pyridine rings. This information is valuable for designing molecules with specific photophysical properties. Studies on related systems have shown that TD-DFT can accurately predict absorption and emission properties. nih.gov The method can also be used to understand the dual fluorescence observed in some aniline derivatives, which is often attributed to a twisted intramolecular charge transfer (TICT) state. nih.gov

Correlation of Electronic Parameters with Reactivity and Properties

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system, offering insights into dynamic processes and equilibrium configurations.

MD simulations are particularly useful for studying the adsorption of molecules onto surfaces. rsc.org By simulating the movement of the inhibitor molecules and the solvent at the interface, it is possible to determine the most stable adsorption configurations. For example, MD simulations have been used to study the adsorption of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on an iron surface to understand its corrosion inhibition mechanism. rsc.orgresearchgate.net These simulations can reveal whether the molecule adsorbs in a flat or tilted orientation, which is crucial for maximizing surface coverage and protective efficiency. The simulations can also provide information about the binding energy between the adsorbate and the surface.

MD simulations allow for a detailed analysis of the various non-covalent interactions that govern the behavior of molecules at interfaces. numberanalytics.comnih.gov These interactions include:

Hydrogen bonding: Between the amine group of the aniline moiety and the surface or solvent molecules. numberanalytics.com

π-π stacking: Between the aromatic rings (aniline and pyridine) and a metallic or other aromatic surface. numberanalytics.com

Van der Waals forces: General attractive or repulsive forces between the molecule and the surface. numberanalytics.com

By analyzing the trajectories from MD simulations, researchers can identify the specific atoms and functional groups involved in these interactions and quantify their strength. chemmethod.com This understanding is critical for explaining the adsorption mechanism and for designing new molecules with enhanced interfacial properties. For instance, in the context of corrosion inhibition, these simulations can elucidate how the inhibitor molecules form a protective layer on the metal surface. afjbs.com

Investigation of Equilibrium Configurations in Adsorption Processes

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms involving this compound and its derivatives. These studies provide a molecular-level understanding of reaction pathways, transition states, and the electronic properties that govern chemical transformations.

For instance, the electronic properties of Schiff base derivatives of this compound have been investigated using DFT. These studies often focus on calculating quantum chemical parameters to predict the reactivity and stability of the molecules. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN).

A lower energy gap (ΔE) generally signifies higher reactivity of a molecule, as less energy is required to excite an electron from the HOMO to the LUMO. The EHOMO is associated with the molecule's ability to donate electrons, with higher values indicating a greater tendency for donation. Conversely, a lower ELUMO value suggests a greater ability to accept electrons. These parameters are instrumental in predicting how a molecule will interact with other chemical species, a key aspect of understanding reaction mechanisms.

Adsorption Modeling and Isotherm Analysis

The study of adsorption processes is critical for applications such as corrosion inhibition, where the formation of a protective layer on a metal surface is desired. Computational modeling and isotherm analysis provide a quantitative framework for understanding the adsorption behavior of this compound and its derivatives.

Langmuir Adsorption Isotherm Models

The Langmuir adsorption isotherm is frequently employed to model the adsorption of corrosion inhibitors onto a metal surface. This model assumes that adsorption occurs at specific homogeneous sites on the surface, forming a monolayer. The degree of surface coverage (θ) is related to the concentration of the inhibitor (C) by the following equation:

C / θ = 1 / Kads + C

where Kads is the equilibrium constant of the adsorption process. A plot of C/θ versus C should yield a straight line with a slope of approximately 1, which is indicative of Langmuirian adsorption. The value of Kads can be determined from the intercept of this line. A high value of Kads suggests strong adsorption and, consequently, a high degree of surface coverage, leading to effective corrosion inhibition.

Studies on related pyridine and aniline derivatives have shown that they often follow the Langmuir adsorption model, indicating the formation of a protective monolayer on metal surfaces.

Thermodynamic Parameters of Adsorption

The thermodynamic parameters of adsorption, such as the standard Gibbs free energy of adsorption (ΔG°ads), standard enthalpy of adsorption (ΔH°ads), and standard entropy of adsorption (ΔS°ads), provide further insight into the nature of the adsorption process. These parameters can be calculated from the Langmuir isotherm data at different temperatures.

The standard Gibbs free energy of adsorption is related to the equilibrium constant of adsorption (Kads) by the equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the molar concentration of water in the solution.

The nature of adsorption can be inferred from the value of ΔG°ads. Generally, values of ΔG°ads around -20 kJ mol-1 or less negative are indicative of physisorption, which involves weak electrostatic interactions. In contrast, values around -40 kJ mol-1 or more negative suggest chemisorption, which involves the formation of coordinate bonds between the inhibitor and the metal surface.

The enthalpy of adsorption (ΔH°ads) can be determined from the Gibbs-Helmholtz equation. A negative value of ΔH°ads indicates that the adsorption process is exothermic. The entropy of adsorption (ΔS°ads) provides information about the orderliness of the system at the metal-solution interface.

For Schiff base derivatives containing pyridine and aniline moieties, the calculated ΔG°ads values often point towards a mixed mode of adsorption, involving both physisorption and chemisorption.

Mechanistic Investigations of Reactions Involving 4 4 Pyridylmethyl Aniline

Elucidation of Organic Reaction Pathways

For reactions involving aniline (B41778) itself, studies have shown that the reaction pathway can be influenced by the reactants and conditions. For example, the reaction of 4-chloroquinazoline (B184009) with aniline has been proposed to proceed via a stepwise S(_N)Ar (nucleophilic aromatic substitution) mechanism, where the initial nucleophilic attack is the rate-determining step. researchgate.net In the oxidation of anilines, the formation of radical cations and subsequent coupling reactions are common pathways. researchgate.net

Interactive Table: General Organic Reaction Pathways

Instructions:| Reaction Type | Description |

| S(_N)1 | A two-step nucleophilic substitution reaction that proceeds through a carbocation intermediate. solubilityofthings.com |

| S(_N)2 | A one-step nucleophilic substitution reaction where the nucleophile attacks at the same time as the leaving group departs. solubilityofthings.com |

| Electrophilic Addition | A reaction in which a π bond is broken and two new σ bonds are formed, often involving an electrophile. solubilityofthings.com |

| Radical Reaction | A reaction involving intermediates with unpaired electrons, typically proceeding via initiation, propagation, and termination steps. solubilityofthings.com |

| Nucleophilic Aromatic Substitution (S(_N)Ar) | A substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net |

Detailed Analysis of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides quantitative information about the rates of chemical reactions, while thermodynamics describes the energy changes that occur. Together, they offer a comprehensive understanding of a reaction's feasibility and speed.

Thermodynamic parameters like Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) indicate whether a reaction is spontaneous and whether it releases or absorbs heat. researchgate.net For instance, a positive Gibbs free energy of activation (ΔG) and enthalpy of activation (ΔH) can suggest a non-spontaneous and endothermic process for the formation of an activated complex. researchgate.net

In a study on the oxidation of para-substituted anilines, the reaction rate was observed to decrease as the electron-withdrawing nature of the substituent increased, a finding that correlates with the Hammett plot. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to support experimental findings and provide deeper insight into the reaction mechanism and energetics. researchgate.netresearchgate.net

A computational study on the reaction of 4-methyl aniline with hydroxyl radicals calculated the total rate coefficient to be k_total = 2.04 × 10 T exp[(11.2 kJ/mol)/RT] cm/s over a temperature range of 300–2000 K. mdpi.com

Interactive Table: Key Kinetic and Thermodynamic Parameters

| Parameter | Symbol | Description |

| Rate Constant | k | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. researchgate.net |

| Activation Energy | Ea | The minimum amount of energy required for a reaction to occur. researchgate.net |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from the reactants to the activated complex. samipubco.comresearchgate.net |

| Entropy of Activation | ΔS‡ | The change in entropy in going from the reactants to the activated complex. samipubco.comresearchgate.net |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from the reactants to the activated complex; determines the spontaneity of the transition. researchgate.net |

Role of 4-(4-Pyridylmethyl)aniline as a Reactive Intermediate or Reagent

This compound can act as a crucial building block or reagent in the synthesis of more complex molecules. Its bifunctional nature, possessing both an aniline and a pyridine (B92270) moiety, allows it to participate in a variety of reactions.

As a reagent, it can be used in the synthesis of heterocyclic compounds and other organic structures. fdc-chemical.com For instance, it serves as a precursor in the synthesis of ferrocenyl-N-(pyridinylmethyl)anilines, where it is first converted to an imine that is subsequently reduced. scielo.org.za

In the context of multi-step syntheses, derivatives of this compound can act as intermediates. For example, in the synthesis of Perampanel, a different aniline derivative is reacted with other intermediates to form a key dihydropyridin-2-one structure. google.com While this specific example does not use this compound directly, it illustrates the role of aniline-type compounds as reactive intermediates in the construction of complex pharmaceutical agents.

The aniline nitrogen of this compound is nucleophilic and can react with electrophiles. The pyridine nitrogen, on the other hand, is basic and can be protonated or coordinate to metal centers. This dual reactivity makes it a versatile reagent in organic synthesis.

Interactive Table: Roles of this compound in Reactions

| Role | Description | Example Application |

| Reagent | A substance added to a system to cause a chemical reaction. fdc-chemical.com | Used as a starting material in the synthesis of novel compounds. scielo.org.za |

| Reactive Intermediate | A short-lived, high-energy, highly reactive molecule in a reaction pathway. uoanbar.edu.iq | Can be transformed in situ into another species that then proceeds to the final product. google.com |

| Building Block | A molecule that can be readily incorporated into a larger structure during synthesis. | Its structure can form the core or a significant part of a target molecule. |

Advanced Research Applications and Prospects for 4 4 Pyridylmethyl Aniline

Medicinal Chemistry Research

The inherent structural motifs of 4-(4-pyridylmethyl)aniline—the pyridine (B92270) ring and the aniline (B41778) group—are common features in many biologically active compounds. researchgate.net This has spurred extensive research into its derivatives as potential therapeutic agents. The ability to modify both the pyridine and aniline rings allows for fine-tuning of a derivative's physicochemical properties and its interaction with biological targets. acs.org

Exploration of Derivatives as Pharmacological Agents

The this compound framework is a key component in the design of novel pharmacological agents. The aniline group is a structural component of numerous pharmaceutical compounds, including antibiotics and anesthetics. researchgate.net Modifications of this basic structure have led to the development of compounds with a wide array of biological activities. For instance, derivatives of pyridine-4-one are noted for possessing various pharmacological effects, including antifungal, antimalarial, and antiviral properties. nih.govnih.gov

In the field of analgesic research, complex derivatives incorporating a 4-anilinopiperidine structure, which shares features with this compound, have been synthesized. These compounds, such as the fentanyl-related derivatives, have demonstrated potent opioid analgesic activity. nih.gov The synthesis of these molecules often involves the condensation of an aniline with a piperidone derivative, highlighting the importance of the aniline moiety in creating pharmacologically active agents. nih.gov The versatility of the aniline and pyridine components allows for their incorporation into diverse molecular architectures, leading to compounds with significant therapeutic potential.

Studies on Anti-inflammatory Activities of Derivatives

Derivatives based on the this compound structure have shown promise as anti-inflammatory agents. Research has demonstrated that compounds containing the pyridine-4-one moiety, structurally related to the subject compound, exhibit significant anti-inflammatory effects. nih.govnih.gov One study investigated three new 3-hydroxy-pyridine-4-one derivatives and found they all possessed significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov The mechanism for this activity is thought to be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.govnih.gov

Another line of research has focused on synthesizing 4-(methylsulfonyl)aniline (B1202210) derivatives to create new non-steroidal anti-inflammatory agents (NSAIDs) with potential selectivity for the COX-2 enzyme. mdpi.com An in vivo study on these derivatives showed a significant reduction in egg-white induced paw edema in rats. mdpi.com Furthermore, novel quinazoline-4(3H)-one-2-carbothioamide derivatives were evaluated for their anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production in macrophage cells. rsc.org The results indicated that specific substitutions on the phenyl ring attached to the thioamide group were responsible for potent anti-inflammatory activity. rsc.org

Table 1: Anti-inflammatory Activity of this compound Related Derivatives

| Derivative Class | Model / Assay | Key Findings | Reference(s) |

| 3-Hydroxy-pyridine-4-one derivatives | Carrageenan-induced paw edema (rat); Croton oil-induced ear edema (mouse) | All tested compounds showed significant anti-inflammatory activity. Potency may be linked to iron-chelating properties. nih.gov | nih.gov, nih.gov |

| 4-(Methylsulfonyl)aniline derivatives | Egg-white induced paw edema (rat) | All tested compounds produced a significant reduction of paw edema. mdpi.com | mdpi.com |

| Quinazoline-4(3H)-one-2-carbothioamide derivatives | Inhibition of NO production in RAW 264.7 macrophage cells | Derivatives with specific halogen substituents showed potent anti-inflammatory activity. rsc.org | rsc.org |

Research into Antimicrobial Properties of Derivatives (e.g., antibacterial, antifungal)

The this compound scaffold has been utilized to develop potent antimicrobial agents. Metal complexes involving aniline derivatives have demonstrated significant antimicrobial efficacy. For example, zinc (II), palladium (II), and cadmium (II) complexes with 4‐methoxy‐N‐(pyridin‐2‐ylmethylene) aniline derivatives were found to be more potent than the ligand alone against bacteria like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as the fungus Candida albicans and the protozoan Leishmania major. researchgate.net

Other classes of derivatives have also been explored. Tetracyclic quinobenzothiazine derivatives, synthesized from various aniline derivatives, showed high activity against reference and multidrug-resistant strains of S. aureus and Enterococcus faecalis, in addition to activity against Mycobacterium smegmatis and Mycobacterium marinum. nih.gov Similarly, 4H-4-oxoquinolizine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria and are notably active against some quinolone-resistant strains. nih.gov Imidazo[4,5-b]pyridine derivatives have also been synthesized and tested, showing that Gram-positive bacteria were more sensitive to these compounds than Gram-negative bacteria. mdpi.com Furthermore, novel quaternary ammonium (B1175870) derivatives of 4-pyrrolidino pyridine have been prepared, with two compounds showing an antibacterial effect against E. coli or S. aureus that was comparable or superior to the reference antibiotic kanamycin. mdpi.com

Table 2: Antimicrobial Activity of this compound Related Derivatives

| Derivative Class | Target Microorganisms | Key Findings | Reference(s) |

| Metal complexes of an aniline derivative | E. coli, S. aureus, P. aeruginosa, C. albicans, L. major | Metal complexes were more potent than the free ligand. researchgate.net | researchgate.net |

| Tetracyclic quinobenzothiazine derivatives | S. aureus (including MRSA), E. faecalis (including VRE), M. smegmatis, M. marinum | Certain derivatives demonstrated high activity across the entire tested microbial spectrum. nih.gov | nih.gov |

| 4H-4-oxoquinolizine derivatives | Gram-positive and Gram-negative bacteria (including quinolone-resistant strains) | Structural modifications at the C-8 position are crucial for the antibacterial profile. nih.gov | nih.gov |

| Quaternary ammonium derivatives of 4-pyrrolidino pyridine | E. coli, S. aureus | Two derivatives exhibited antibacterial effects similar or better than kanamycin. mdpi.com | mdpi.com |

| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus, E. coli | Gram-positive bacteria were more sensitive to the compounds than Gram-negative bacteria. mdpi.com | mdpi.com |

Investigation of Anticancer Activities and Mechanism of Action (e.g., enzyme inhibition, DNA cleavage)

Derivatives of this compound are a significant area of focus in anticancer research, with studies targeting various mechanisms of action. One key area is the inhibition of protein kinases. For instance, N-(pyridin-4-ylmethyl)aniline derivatives have been designed as potential inhibitors of Kinase Insert Domain Receptor (KDR), a vascular endothelial growth factor (VEGF) receptor that is a promising target for novel anticancer agents. nih.gov Similarly, 4-anilinoquinazoline (B1210976) derivatives are recognized as highly selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in carcinomas. nih.gov

Other mechanisms have also been identified. A study on novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid found that one compound, 7b, exhibited potent cytotoxic activity against MCF-7 and HeLa cancer cells. rsc.org Its mechanism involves inducing cell cycle arrest, triggering mitochondria-related apoptosis, and suppressing both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways. rsc.org Another study synthesized 4-O-podophyllotoxin sulfamate (B1201201) derivatives, with one compound, 4-N-(2-Pyridinylmethyl)podophyllotoxin sulfamate, showing high cytotoxic activity against breast, ovarian, and colon cancer cell lines and inducing apoptosis in MCF7 cells. nih.gov Additionally, novel thiazolidinone-isatin hybrids have been evaluated for their cytotoxic effects, with one derivative, 7g, inducing cell death in lung, breast, and prostate cancer cell lines through the upregulation of Bax and downregulation of Bcl-2, indicating apoptosis via the mitochondrial pathway. biointerfaceresearch.com

Table 3: Anticancer Activity of this compound Related Derivatives

| Derivative Class | Target Cancer Cell Lines | Mechanism of Action | Reference(s) |

| N-(pyridin-4-ylmethyl)aniline derivatives | Not specified | Potential inhibition of Kinase Insert Domain Receptor (KDR). nih.gov | nih.gov |

| 4-Anilinoquinazoline derivatives | Various carcinomas | Selective inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov | nih.gov |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7, HeLa | Inhibition of RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways; induction of apoptosis. rsc.org | rsc.org |

| 4-O-Podophyllotoxin sulfamate derivatives | MCF7 (breast), A2780 (ovarian), HT29 (colon) | Cytotoxicity; induction of apoptosis. nih.gov | nih.gov |

| Thiazolidinone-isatin hybrids | A549 (lung), MCF-7 (breast), PC3 (prostate) | Induction of apoptosis via mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2). biointerfaceresearch.com | biointerfaceresearch.com |

Ligand Design for Radiopharmaceutical Applications

The structural features of this compound derivatives are well-suited for the design of ligands used in radiopharmaceuticals. The pyridine and amine nitrogens can act as donor atoms to chelate radiometals. Research has focused on developing bifunctional chelators (BFCs) that can be conjugated to biologically active molecules, such as peptides, to target specific tissues or cells for imaging or therapy.

A notable example is the development of chelators based on a 1,4,7-triazacyclononane (B1209588) (TACN) macrocycle functionalized with pyridylmethyl groups. researchgate.net The bifunctional chelating agent 2-[4,7-bis(2-pyridylmethyl)-1,4,7-triazacyclononan-1-yl]acetic acid (DMPTACN-COOH) has been shown to bind strongly with copper(II). researchgate.net This stability is crucial for in vivo applications. The pendant carboxylic acid group on the chelator allows for its conjugation to the N-terminus of peptides. This approach has been successfully used to label bombesin (B8815690) (BBN) peptide analogs with the positron-emitting radionuclide Copper-64 (⁶⁴Cu). researchgate.net These ⁶⁴Cu-labeled conjugates are promising radiotracers for Positron Emission Tomography (PET) imaging of human cancers that overexpress the gastrin-releasing peptide (GRP) receptor, which bombesin targets. researchgate.net

Corrosion Inhibition Studies

Derivatives of this compound have been investigated for their potential as corrosion inhibitors, particularly for protecting metals in acidic environments. The effectiveness of these organic inhibitors is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. mdpi.com The presence of nitrogen atoms in the pyridine and aniline rings, as well as the π-electrons in the aromatic systems, facilitates this adsorption onto the metal's d-orbitals. rsc.orgnih.gov

A study on 4-amino-N,N-di-(2-pyridylmethyl)-aniline, a compound structurally related to this compound, evaluated its performance as a corrosion inhibitor for mild steel in a 1.0 M hydrochloric acid solution. rsc.orgrsc.org Electrochemical analysis showed that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic metal dissolution and the cathodic hydrogen evolution reactions. rsc.org The study found that its inhibition efficiency decreased with a rise in temperature and that the adsorption process was consistent with the Langmuir adsorption isotherm model. rsc.org To further understand the mechanism, quantum chemical calculations and molecular dynamics simulations were employed to correlate the electronic structure of the inhibitor with its performance and to model its adsorption configuration on the iron surface. rsc.org

Electrochemical Characterization of Inhibition Performance (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy)

Supramolecular Chemistry and Materials Science

The bifunctional nature of this compound, with its pyridyl nitrogen and aniline amine group, makes it an excellent ligand for constructing complex, ordered structures.

This compound and its derivatives are used as building blocks in the self-assembly of coordination polymers and metal-organic frameworks (MOFs). rsc.org The pyridyl group readily coordinates to metal ions, while the aniline group can be used for further functionalization or can participate in hydrogen bonding. Researchers have synthesized a range of metal complexes using similar flexible ligands, resulting in diverse architectures such as discrete dimeric complexes and one-dimensional (1D) coordination polymers. rsc.org For example, new Cd(II) and Hg(II) coordination polymers have been synthesized using related 4-halo-N-(pyridin-4-ylmethylene)aniline ligands. semanticscholar.org The final structure of these materials is influenced by factors like the choice of metal ion and the counter-anions present during synthesis. researchgate.net These interactions demonstrate the ligand's flexibility in creating varied structural topologies. rsc.org

The construction of coordination polymers can lead to materials with porous structures. scribd.com When these frameworks are constructed from ligands like this compound, the resulting microporous or mesoporous materials can exhibit properties suitable for guest storage and exchange. nih.gov The creation of 3D microporous frameworks has been demonstrated with related copper-based coordination polymers. researchgate.net The ability of these materials to encapsulate guest molecules, such as solvents, within their channels or pores is a key area of research. nih.gov This potential for guest inclusion opens up applications in separation science, gas storage, and sensing. frontiersin.orgossila.com

The aniline and pyridine components of this compound suggest its potential utility in the field of organic electronics. Organic radicals are molecules with unpaired electrons, making them valuable in functional materials like spin probes and magnetic materials. rsc.org The stability of these radicals can be tuned through molecular design. rsc.org While direct studies on radical formation from this compound are not prominent, its structural motifs are found in more complex systems that do form stable radicals, such as bipyridinium-based species. researchgate.net

Furthermore, aniline-based polymers, like polyaniline, are well-known organic semiconductors. biointerfaceresearch.com Phenylpyridines are also recognized as important building blocks for small molecule semiconductors. The combination of these two functional groups in a single molecule suggests that this compound could serve as a monomer or a precursor for novel semiconducting materials with tailored electronic properties for applications in organic electronics.

Potential for Guest Exchange and Storage Applications in Porous Materials

Catalysis Research

The unique molecular architecture of this compound, which combines a basic pyridine ring with a nucleophilic aniline group, makes it a compound of significant interest in catalysis research. Its structural components can function independently or cooperatively to facilitate a range of chemical transformations. The pyridine nitrogen can coordinate to a metal center, acting as a ligand, while the aniline moiety can serve as a reactive site or a secondary binding site.

Use in Metal-Catalyzed Reactions (e.g., polymerization processes)